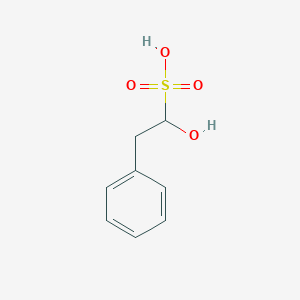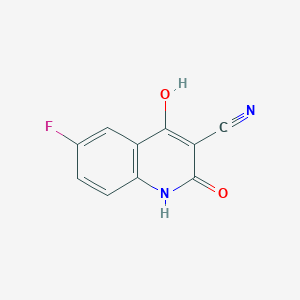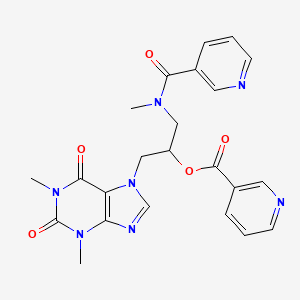![molecular formula C19H21N3O9 B13942964 3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine CAS No. 911843-46-4](/img/structure/B13942964.png)
3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but has been chemically modified to include acetyl and cyano groups. These modifications can alter the compound’s biological activity and make it useful in various scientific research applications.
Méthodes De Préparation
The synthesis of 3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Acetylation: The hydroxyl groups at the 3’ and 5’ positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyano Group Introduction: The cyano group is introduced through a reaction with a suitable cyano-containing reagent, such as cyanoacetic acid or its derivatives.
Ethoxy Group Addition: The ethoxy group is added via an esterification reaction using ethanol and a suitable acid catalyst.
Final Product Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The acetyl and cyano groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or ammonia.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the removal of acetyl and ethoxy groups.
Applications De Recherche Scientifique
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides.
Biology: The compound is used in studies of DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA and RNA, leading to the inhibition of nucleic acid synthesis. This disruption can result in the inhibition of cell proliferation, making the compound useful in the treatment of viral infections and cancer. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication.
Comparaison Avec Des Composés Similaires
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine is unique due to its specific chemical modifications. Similar compounds include:
2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine: This compound is also an acetylated nucleoside analog with anticancer properties.
1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another acetylated nucleoside analog used in nucleoside synthesis.
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose: A purine nucleoside analog with antitumor activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of 3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine.
Propriétés
Numéro CAS |
911843-46-4 |
|---|---|
Formule moléculaire |
C19H21N3O9 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
ethyl (E)-3-[1-[(2R,4S,5R)-4-acetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C19H21N3O9/c1-4-28-18(26)12(7-20)5-13-8-22(19(27)21-17(13)25)16-6-14(30-11(3)24)15(31-16)9-29-10(2)23/h5,8,14-16H,4,6,9H2,1-3H3,(H,21,25,27)/b12-5+/t14-,15+,16+/m0/s1 |
Clé InChI |
RMPRCEIVGVPOAT-AAPWHHRFSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


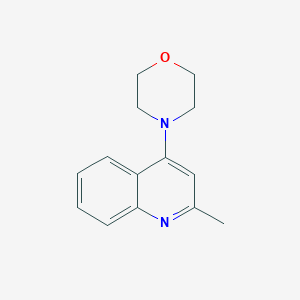
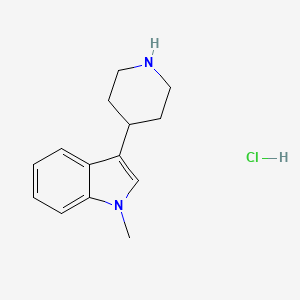

![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)

![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
